2-((Methylsulfonyl)oxy)propanoic acid

Description

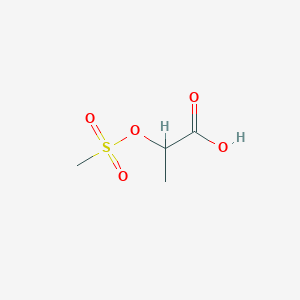

2-((Methylsulfonyl)oxy)propanoic acid is a substituted propanoic acid derivative featuring a methylsulfonyl (mesyl) group attached via an oxygen atom at the second carbon of the propanoic acid backbone. The methylsulfonyl group is a strong electron-withdrawing substituent, which likely enhances the compound’s acidity compared to alkyl- or aryl-oxy analogs. These analogs are frequently utilized in agrochemicals (e.g., herbicides) and pharmaceuticals, suggesting possible roles in similar domains for this compound .

Properties

Molecular Formula |

C4H8O5S |

|---|---|

Molecular Weight |

168.17 g/mol |

IUPAC Name |

2-methylsulfonyloxypropanoic acid |

InChI |

InChI=1S/C4H8O5S/c1-3(4(5)6)9-10(2,7)8/h3H,1-2H3,(H,5,6) |

InChI Key |

LFMBKSRGQHUJKP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)OS(=O)(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted Phenoxypropanoic Acids

Phenoxypropanoic acids are a prominent class of herbicides. Key examples include:

- 2-(4-Chloro-2-methylphenoxy)propanoic acid (MCPP): Used as a selective herbicide, this compound has a chlorine atom and methyl group on the phenoxy ring, contributing to its herbicidal activity. It exhibits moderate toxicity (Health Hazard Rating: 3) and requires careful handling .

- Haloxyfop and Quizalofop: These herbicides feature trifluoromethylpyridinyl or quinoxalinyl substituents, enhancing their lipophilicity and efficacy against grasses. Their molecular weights range from 299.7 to 361.7 g/mol, with CAS numbers such as 69806-50-4 (quizalofop) .

Chromenyl-Oxy Propanoic Acids

Compounds like 2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid (CAS: 35679-94-8) and 2-({6-oxo-6H-benzo[c]chromen-3-yl}oxy)propanoic acid (CAS: 84229-45-8) are structurally complex, with chromenone backbones linked to propanoic acid. Their molecular weights range from 258.28 to 358.78 g/mol, and their purity is typically ≥95% .

Key Differences : The methylsulfonyl group in the target compound lacks the fused aromatic system of chromenyl derivatives, likely reducing UV absorption and altering metabolic stability.

Other Substituents: Methylthio and Tetrahydrofuran-Oxy Derivatives

- 2-(2-(Methylthio)ethoxy)propanoic acid: This compound (prepared per WO 2007/064316) has a sulfur-containing substituent, which may confer distinct reactivity compared to oxygen-based analogs.

- 2-((Tetrahydrofuran-3-yl)oxy)propanoic acid: The tetrahydrofuran ring introduces steric bulk and ether-like polarity, which could influence solubility and pharmacokinetics .

Research Findings and Analytical Methods

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are standard for verifying substituent effects on propanoic acid derivatives .

Data Tables

Table 1: Comparison of Propanoic Acid Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.